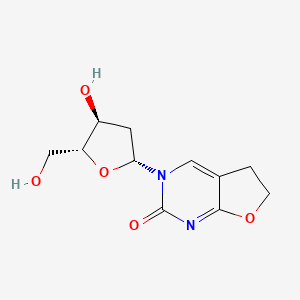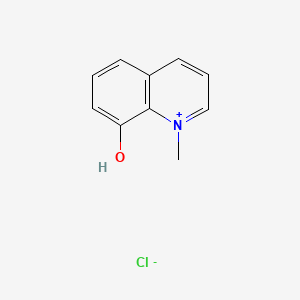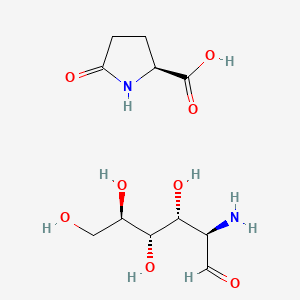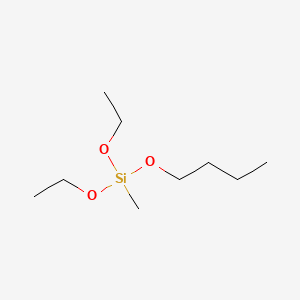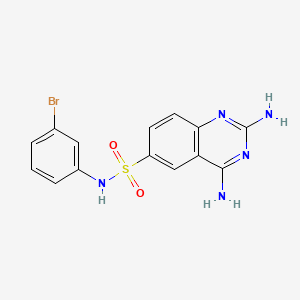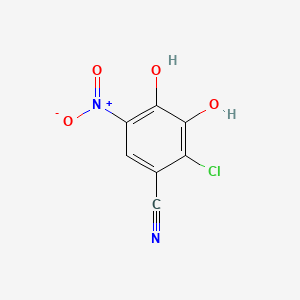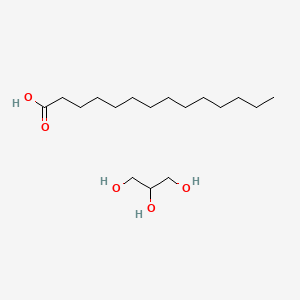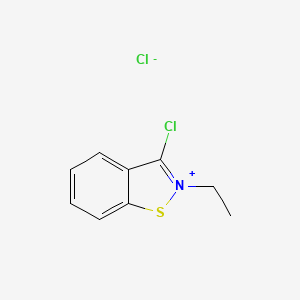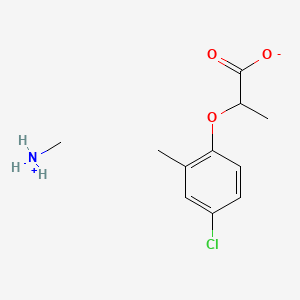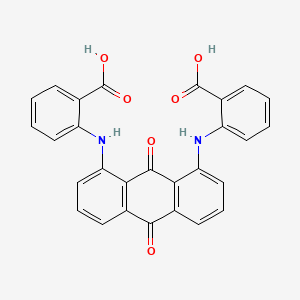
2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is a complex organic compound characterized by its anthracene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid typically involves the reaction of anthracene derivatives with benzoic acid derivatives under specific conditions. The process often includes steps such as:
Oxidation: of anthracene to form anthraquinone.
Amination: to introduce the imino groups.
Condensation: with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(5-methylbenzenesulfonic acid)
- 9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid
- Anthraquinone-2,6-disulfonic acid disodium salt
Uniqueness
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83929-62-8 |
|---|---|
Formule moléculaire |
C28H18N2O6 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
2-[[8-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-25-17-9-5-13-21(29-19-11-3-1-7-15(19)27(33)34)23(17)26(32)24-18(25)10-6-14-22(24)30-20-12-4-2-8-16(20)28(35)36/h1-14,29-30H,(H,33,34)(H,35,36) |
Clé InChI |
CBWKOGBGCJREAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


